molecular formula C5H4BrFN2 B2506706 6-Bromo-3-fluoropyridin-2-amine CAS No. 1379457-78-9

6-Bromo-3-fluoropyridin-2-amine

Cat. No.: B2506706
CAS No.: 1379457-78-9
M. Wt: 191.003
InChI Key: NBALYPYUMLGQIW-UHFFFAOYSA-N
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Description

6-Bromo-3-fluoropyridin-2-amine is a useful research compound. Its molecular formula is C5H4BrFN2 and its molecular weight is 191.003. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Reactivity

  • Studies have investigated the reactivity of halogenated pyridines, including 6-bromo-3-fluoropyridin-2-amine, with potassium amide in liquid ammonia, exploring substitution reactions that yield amino derivatives and cine-substitutions producing different amino derivatives, alongside ring transformations and replacement reactions for various halogenated substituents (Streef & Hertog, 2010). These transformations are crucial for the development of novel synthetic routes in organic chemistry.

Radiosynthesis Applications

  • The compound has been utilized in the radiosynthesis of 2-amino-5-[18F]fluoropyridines via a palladium-catalyzed amination sequence. This process demonstrates the compound's potential in the preparation of radiolabeled compounds for imaging and diagnostic purposes (Pauton et al., 2019).

Ligand Design for Metal Complexes

  • Research on the synthesis of unsymmetrical tripodal ligands for metal complexes has utilized 6-bromo-2-pyridylmethyl and 6-fluoro-2-pyridylmethyl derivatives. These studies explore the steric and electronic influences of such ligands on the geometry and reactivity of metal centers, highlighting applications in coordination chemistry and catalysis (Benhamou et al., 2011).

Amination Mechanisms

  • Investigations into the amination mechanisms of halopyridines have provided insights into the reaction pathways and intermediate species formed during the synthesis of amino-substituted pyridines. Understanding these mechanisms is vital for optimizing synthetic strategies and developing new compounds with desired functionalities (Pieterse & Hertog, 2010).

Safety and Hazards

The compound is classified under the GHS07 hazard class . The hazard statements associated with it are H302-H315-H319-H335 , which indicate that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . The precautionary statements are P261-P305+P351+P338 , which advise avoiding breathing dust/fume/gas/mist/vapours/spray, and if in eyes, rinse cautiously with water for several minutes and remove contact lenses if present and easy to do .

Properties

IUPAC Name

6-bromo-3-fluoropyridin-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4BrFN2/c6-4-2-1-3(7)5(8)9-4/h1-2H,(H2,8,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBALYPYUMLGQIW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC(=C1F)N)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4BrFN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.00 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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